molecular formula C8H4F4O2 B1297530 4-Fluoro-3-(trifluoromethyl)benzoic acid CAS No. 67515-55-3

4-Fluoro-3-(trifluoromethyl)benzoic acid

Cat. No. B1297530
CAS RN: 67515-55-3
M. Wt: 208.11 g/mol
InChI Key: WZBPZYCJUADXRS-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)benzoic acid is an organic compound with the linear formula FC6H3(CF3)CO2H . It has a molecular weight of 208.11 .


Synthesis Analysis

The synthesis of 4-Fluoro-3-(trifluoromethyl)benzoic acid involves the coupling of N,N′-dicyclohexylcarbodiimide in dry N,N-dimethylformamide . It has also been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(trifluoromethyl)benzoic acid can be represented by the SMILES string OC(=O)c1ccc(F)c(c1)C(F)(F)F .


Chemical Reactions Analysis

4-(Trifluoromethyl)benzoic acid has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates . It was also used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .


Physical And Chemical Properties Analysis

4-Fluoro-3-(trifluoromethyl)benzoic acid has a melting point of 114-116 °C . It has a density of 1.5±0.1 g/cm3 and a boiling point of 256.9±40.0 °C at 760 mmHg .

Scientific Research Applications

Fluorinated Building Blocks

“4-Fluoro-3-(trifluoromethyl)benzoic acid” is used as a fluorinated building block in the synthesis of various organic compounds . The presence of fluorine atoms makes the compound highly reactive, allowing it to participate in a variety of chemical reactions.

Synthesis of Salicylanilide 4-(trifluoromethyl)benzoates

This compound has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide . Salicylanilides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Internal Standard in GC/MS Analysis

“4-Fluoro-3-(trifluoromethyl)benzoic acid” has been used as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS method . The use of an internal standard improves the accuracy and precision of the analysis.

Research in Fluorine Chemistry

Due to its unique structure and properties, “4-Fluoro-3-(trifluoromethyl)benzoic acid” is of interest in research related to fluorine chemistry . Fluorine-containing compounds often exhibit unique reactivity and properties, making them valuable in a variety of research applications.

Development of Fluorinated Pharmaceuticals

The compound can be used in the development of fluorinated pharmaceuticals . The introduction of fluorine or trifluoromethyl group into a molecule can significantly alter its biological activity, making “4-Fluoro-3-(trifluoromethyl)benzoic acid” a valuable tool in drug design and discovery.

Material Science Research

“4-Fluoro-3-(trifluoromethyl)benzoic acid” can also be used in material science research . The presence of fluorine atoms can influence the properties of materials, such as their reactivity, stability, and electronic properties.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

While there is limited information available on the future directions of research involving 4-Fluoro-3-(trifluoromethyl)benzoic acid, its derivatives have been studied for their antimicrobial properties , suggesting potential applications in the development of new antimicrobial agents.

properties

IUPAC Name

4-fluoro-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBPZYCJUADXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334903
Record name 4-Fluoro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(trifluoromethyl)benzoic acid

CAS RN

67515-55-3
Record name 4-Fluoro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-(trifluoromethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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